2,7-Bis-(methylthio)naphthalene

X-ray crystallography organic semiconductor precursor molecular planarity

Differential procurement of 2,7-Bis-(methylthio)naphthalene (CAS 10075-78-2) is critical—the 2,7-substitution pattern imparts a near-planar conformation (torsion angle -179(2)°) enabling ordered π-stacking for organic semiconductors (OFETs, OLEDs). This symmetry allows site-selective oxidation to sulfoxides/sulfones, a reliable pathway inaccessible with 1,4-, 1,5-, or 2,6-isomers. The C₂-symmetric scaffold serves as a chiral ligand precursor. For dye, pigment, and light-sensitive material synthesis, CAS-specific procurement ensures reproducible crystallization and reactivity.

Molecular Formula C12H12S2
Molecular Weight 220.4 g/mol
CAS No. 10075-78-2
Cat. No. B158342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Bis-(methylthio)naphthalene
CAS10075-78-2
Synonyms2,7-BIS-(METHYLTHIO)NAPHTHALENE
Molecular FormulaC12H12S2
Molecular Weight220.4 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)C=CC(=C2)SC
InChIInChI=1S/C12H12S2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3
InChIKeySHZPAHLHBNVKJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Bis-(methylthio)naphthalene (CAS 10075-78-2): Compound Overview and Scientific Classification for Procurement Decisions


2,7-Bis-(methylthio)naphthalene (CAS 10075-78-2) is a sulfur-containing naphthalene derivative with the molecular formula C₁₂H₁₂S₂ and a molecular weight of 220.35 g/mol, belonging to the class of symmetrical bis(methylthio)naphthalene isomers [1]. This compound exists as a yellow crystalline or powder solid with a characteristic sulfur odor, and is insoluble in water but soluble in organic solvents including ethanol, dimethylformamide, and chloroform . The compound has a density of 1.19 g/cm³, a boiling point of 375.8 °C at 760 mmHg, and a vapor pressure of 0.0 ± 0.8 mmHg at 25 °C . It is primarily utilized as an intermediate in organic synthesis, particularly in the manufacture of dyes, pigments, and light-sensitive materials, as well as in materials science for the development of organic semiconductors .

Why 2,7-Bis-(methylthio)naphthalene (CAS 10075-78-2) Cannot Be Simply Substituted by Other Isomeric Analogs


Within the bis(methylthio)naphthalene family, substitution position fundamentally alters molecular geometry, electronic distribution, and chemical reactivity [1]. The 2,7-isomer adopts a near-planar molecular conformation with torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), whereas the 1,8-isomer exhibits steric congestion that distorts the naphthalene core [2]. This geometric divergence produces distinct intermolecular packing patterns and crystal lattice energies that cannot be predicted from other isomers [3]. Furthermore, the symmetrical 2,7-substitution pattern enables site-selective oxidation of methylthio groups to sulfoxides and sulfones under controlled conditions . Substituting the 2,7-isomer with the 1,4-, 1,5-, or 2,6-isomers—each with distinct substitution geometry and CAS registry numbers—will yield different outcomes in terms of crystallization behavior, solubility in common organic solvents, and performance as a synthetic intermediate [4]. These non-interchangeable properties mandate procurement based on precise CAS number (10075-78-2) rather than compound class alone.

Quantitative Comparative Evidence for 2,7-Bis-(methylthio)naphthalene (CAS 10075-78-2) Versus Structurally Related Analogs


Crystal Structure of 2,7-Bis-(methylthio)naphthalene Compared to 1,8-Isomer: Planarity and Torsion Angle Differences

The 2,7-isomer exhibits a near-planar molecular conformation with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), as determined by single-crystal X-ray diffraction [1]. This planar geometry contrasts sharply with the 1,8-bis(methylthio)naphthalene isomer, which experiences significant steric hindrance between the peri-positioned methylthio groups, resulting in a twisted, non-planar conformation that distorts the naphthalene ring system [2]. The planar conformation of the 2,7-isomer facilitates ordered molecular stacking in the solid state, a property essential for applications in organic semiconductors and charge-transfer materials [3].

X-ray crystallography organic semiconductor precursor molecular planarity solid-state packing

Oxidative Transformation of 2,7-Bis-(methylthio)naphthalene to Sulfoxides and Sulfones: Site-Selective Functionalization

The methylthio (-SCH₃) groups at the 2- and 7-positions undergo selective oxidation with common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding sulfoxide intermediate and, upon further oxidation, the sulfone derivative . This sequential oxidation pathway is documented in foundational studies by Bock and Brähler, who systematically compared the oxidation and reduction behavior of methylthio-substituted naphthalenes [1]. In contrast, the 1,4-bis(methylthio)naphthalene isomer (CAS 10075-73-7) exhibits different oxidation potentials and product distributions due to altered electron density distribution on the naphthalene ring [2]. The symmetrical 2,7-substitution pattern enables predictable, site-specific functionalization that is less accessible in asymmetrical or sterically encumbered isomers [3].

organic synthesis sulfoxide sulfone oxidation functional group interconversion

Synthetic Accessibility of 2,7-Bis-(methylthio)naphthalene via Nucleophilic Aromatic Substitution from 2,7-Dibromonaphthalene

The 2,7-isomer is directly accessible via nucleophilic aromatic substitution (SNAr) of 2,7-dibromonaphthalene with sodium methylthiolate in dimethylformamide (DMF) under reflux conditions . This straightforward synthetic route contrasts with the more complex, multi-step procedures required for other bis(methylthio)naphthalene isomers. For instance, the synthesis of 1,4-bis(methylthio)naphthalene and 1,5-bis(methylthio)naphthalene typically requires lithiation strategies using t-BuLi followed by quenching with dimethyldisulfide, which demands strict anhydrous and low-temperature conditions [1]. The 2,7-isomer can also be prepared via an alternative two-step route involving reduction of 2,7-naphthalenedisulfonyl chloride to 2,7-naphthalenedithiol, followed by methylation with methyl iodide or dimethyl sulfate [2]. This dual-route accessibility provides procurement flexibility and potentially lower synthesis costs relative to isomers requiring more specialized reagents and handling protocols .

synthesis nucleophilic aromatic substitution organosulfur chemistry building block

Molecular Symmetry and Dipole Moment of 2,7-Bis-(methylthio)naphthalene Versus Asymmetric Isomers

The 2,7-bis(methylthio) substitution pattern confers C₂ symmetry to the naphthalene core, resulting in a net zero dipole moment perpendicular to the long molecular axis . This symmetry contrasts with the 1,4-isomer (CAS 10075-73-7) and 1,5-isomer (CAS 10075-74-8), both of which possess C₂v symmetry but exhibit non-zero dipole moments along specific molecular axes [1]. The 2,6-isomer (CAS 10075-77-1) shares C₂ symmetry with the 2,7-isomer but differs in substitution geometry along the naphthalene ring [2]. The symmetrical electronic distribution of the 2,7-isomer simplifies spectroscopic interpretation and computational modeling, making it a preferred choice for structure-activity relationship studies and molecular design campaigns . Additionally, C₂-symmetric molecules serve as valuable precursors for chiral ligand synthesis in asymmetric catalysis [3].

molecular symmetry dipole moment C₂ symmetry chiral ligand precursor

Isomeric Substitution Position Effects on Electron Density Distribution in Methylthio-Substituted Naphthalenes

Comparative studies by Bock and Brähler (1979) on the oxidation and reduction of methylthio-substituted naphthalenes reveal that the substitution position fundamentally influences electron density distribution and radical cation stability [1]. The 2,7-substitution pattern places the electron-donating methylthio groups at positions that maximize conjugation with the naphthalene π-system while minimizing steric interference [2]. In contrast, the 1,4-bis(methylthio)naphthalene isomer exhibits different ESR spectral characteristics and radical cation formation efficiency, as documented in separate studies of its cation-radical behavior in sulfuric acid [3]. For the 1,4-isomer, the extinction coefficients in the ultraviolet and visible regions were quantitatively determined based on radical species concentrations obtained from ESR measurements [4]. The distinct electronic profile of each isomer dictates its suitability as an electron donor in charge-transfer complexes and organic conducting materials [5].

electron density radical cation ESR spectroscopy charge transfer donor-acceptor

Recommended Research and Industrial Applications for 2,7-Bis-(methylthio)naphthalene (CAS 10075-78-2) Based on Quantitative Evidence


Precursor for Organic Semiconductor and Charge-Transfer Materials

The near-planar molecular conformation of 2,7-bis-(methylthio)naphthalene (torsion angle -179(2)°) enables ordered π-stacking in the solid state, a prerequisite for charge transport in organic semiconductors [1]. The 2,7-substitution pattern has been exploited as a scaffold for developing cation radical salts with conducting and semiconducting properties, as demonstrated in studies of structurally related 2,6-dimethoxy-3,7-bis(methylthio)naphthalene-based donor molecules [2]. The electron-donating methylthio groups enhance electron density on the naphthalene core, positioning this compound as a valuable building block for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and molecular conductors [3].

Synthetic Intermediate for Dyes, Pigments, and Light-Sensitive Materials

2,7-Bis-(methylthio)naphthalene serves as a key intermediate in the manufacture of dyes, inks, pigments, and light-sensitive materials . The symmetrical 2,7-substitution pattern provides a defined chromophoric scaffold with predictable optical properties upon further functionalization. The compound's solubility in common organic solvents including ethanol, DMF, and chloroform facilitates its incorporation into dye synthesis workflows, while its characteristic yellow crystalline appearance indicates inherent chromophoric activity that can be tuned through subsequent chemical modification .

Scaffold for Sulfoxide and Sulfone Derivatives via Controlled Oxidation

The methylthio groups at the 2- and 7-positions undergo selective oxidation with hydrogen peroxide or m-CPBA to yield the corresponding sulfoxide and sulfone derivatives . This sequential oxidation pathway enables access to a family of structurally related sulfur-functionalized naphthalenes with tunable polarity, hydrogen-bonding capacity, and electronic properties. The predictable site-selectivity of oxidation at the 2,7-positions contrasts with less predictable outcomes from asymmetrical isomers, making this compound a reliable precursor for medicinal chemistry libraries and functional materials requiring precise sulfur oxidation states [4].

C₂-Symmetric Building Block for Asymmetric Catalysis Ligands

The C₂ symmetry of 2,7-bis-(methylthio)naphthalene provides a geometrically well-defined scaffold suitable for elaboration into chiral ligands for asymmetric catalysis . The symmetrical electron density distribution and predictable substitution chemistry enable systematic modification of the naphthalene core while maintaining the symmetry elements essential for chiral induction. This compound can serve as a starting point for synthesizing C₂-symmetric phosphine, amine, or carbene ligands upon further functionalization [5].

Quote Request

Request a Quote for 2,7-Bis-(methylthio)naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.